molecular formula C15H17NO3S B096379 N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide CAS No. 16437-31-3

N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide

Cat. No. B096379
CAS RN: 16437-31-3
M. Wt: 291.4 g/mol
InChI Key: LLRVCLHTBSMJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide, commonly known as MMPTS, is a chemical compound that has been widely used in scientific research. This compound is a sulphonamide derivative and has been synthesized using various methods. MMPTS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its application in various scientific research fields.

Mechanism Of Action

The mechanism of action of MMPTS is not well understood. However, it is believed that MMPTS reacts with the amino groups of biomolecules, forming stable covalent bonds. This immobilization of biomolecules on solid surfaces allows for the detection and quantification of biological molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of MMPTS have not been extensively studied. However, it has been reported that MMPTS is non-toxic and has low cytotoxicity. MMPTS has also been found to be stable under various conditions, including high temperature and acidic conditions.

Advantages And Limitations For Lab Experiments

One of the major advantages of MMPTS is its ability to immobilize biomolecules on solid surfaces, which allows for the detection and quantification of biological molecules. MMPTS is also stable under various conditions, making it suitable for use in various scientific research fields. However, one of the limitations of MMPTS is that it may react with other functional groups on biomolecules, leading to the loss of biological activity.

Future Directions

There are several future directions for the use of MMPTS in scientific research. One direction is the development of new methods for the immobilization of biomolecules on solid surfaces using MMPTS. Another direction is the use of MMPTS in the development of new biosensors for the detection of biological molecules. Additionally, MMPTS may be used in the development of new drug delivery systems, where biomolecules are immobilized on solid surfaces for targeted drug delivery.

Synthesis Methods

MMPTS can be synthesized using various methods. One of the most common methods is the reaction between m-methoxyaniline and p-toluenesulfonyl chloride in the presence of triethylamine. The reaction yields MMPTS as a white crystalline solid. Another method involves the reaction of m-methoxyaniline with p-toluenesulfonyl isocyanate in the presence of a base.

Scientific Research Applications

MMPTS has been extensively used in scientific research as a coupling agent for the immobilization of biomolecules on solid surfaces. It has been used for the immobilization of enzymes, antibodies, and DNA on various surfaces, including glass, silicon, and gold. MMPTS has also been used for the preparation of biosensors, which are devices used for the detection of biological molecules.

properties

CAS RN

16437-31-3

Product Name

N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-12-7-9-15(10-8-12)20(17,18)16(2)13-5-4-6-14(11-13)19-3/h4-11H,1-3H3

InChI Key

LLRVCLHTBSMJPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC

Other CAS RN

16437-31-3

Origin of Product

United States

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